molecular formula C16H17N5O2 B4355478 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-propylacetamide CAS No. 938018-25-8

2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-propylacetamide

Cat. No.: B4355478
CAS No.: 938018-25-8
M. Wt: 311.34 g/mol
InChI Key: SWXRTZLXRUGMBJ-UHFFFAOYSA-N
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Description

2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-propylacetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one family This compound features a pyrazolo[3,4-d]pyrimidin-4-one core fused with a phenyl group and a propylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-propylacetamide typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidin-4-one core One common approach is the cyclization of appropriate precursors, such as phenylhydrazine and a suitable β-ketoester, under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis and microwave-assisted synthesis can be employed to improve reaction efficiency and reduce production time. Additionally, purification methods like recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds, contributing to the development of new chemical entities.

  • Biology: Its derivatives have been studied for their potential biological activities, including antioxidant and anticancer properties.

  • Medicine: Research has explored its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

  • Industry: The compound's unique structure makes it valuable in the design of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-propylacetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. For example, its derivatives may inhibit enzymes involved in oxidative stress or cancer cell proliferation.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives: These compounds share a similar core structure but differ in substituents and functional groups.

  • Pyrazole derivatives: These compounds feature a pyrazole ring and are known for their diverse biological activities.

Uniqueness: 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-propylacetamide stands out due to its specific combination of the pyrazolo[3,4-d]pyrimidin-4-one core, phenyl group, and propylacetamide moiety

Properties

IUPAC Name

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-2-8-17-14(22)10-20-11-18-15-13(16(20)23)9-19-21(15)12-6-4-3-5-7-12/h3-7,9,11H,2,8,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXRTZLXRUGMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142360
Record name 1,4-Dihydro-4-oxo-1-phenyl-N-propyl-5H-pyrazolo[3,4-d]pyrimidine-5-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938018-25-8
Record name 1,4-Dihydro-4-oxo-1-phenyl-N-propyl-5H-pyrazolo[3,4-d]pyrimidine-5-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938018-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-4-oxo-1-phenyl-N-propyl-5H-pyrazolo[3,4-d]pyrimidine-5-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-propylacetamide
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2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-propylacetamide
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2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-propylacetamide
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2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-propylacetamide

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